molecular formula C18H17N5O4 B7818405 7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B7818405
M. Wt: 367.4 g/mol
InChI Key: VDWISSWJGBBIDS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine family, a class of heterocyclic molecules with significant pharmacological and catalytic applications. The core structure features a fused pyrimidine-pyridine ring system substituted with amino, carbonyl, and nitrile groups. Synthesized via one-pot multicomponent reactions (MCRs) using aldehydes, malononitrile, and aminouracils, this compound has been studied for its catalytic efficiency in organic transformations . Its structural features, including hydrogen-bonding interactions and coplanar pyran rings, contribute to its stability and reactivity .

Properties

IUPAC Name

7-amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-22-16-14(17(24)23(2)18(22)25)13(10(8-19)15(20)21-16)9-5-6-11(26-3)12(7-9)27-4/h5-7H,1-4H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWISSWJGBBIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines in the presence of solvents such as dimethylformamide (DMF) or xylene. A notable method includes refluxing 3,4-dimethoxyacetophenone with dimethylformamide-dimethylacetal to yield the desired product with a reported yield of 66% and a melting point of 123.7 °C .

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a study evaluated various N-3-substituted derivatives and found that one derivative displayed an IC50 value of 12.5 μM against human colon cancer SW620 cells. Further optimization led to a more potent derivative with an IC50 of 6.9 μM .

Table 1: Antitumor Activity of Selected Derivatives

CompoundCell LineIC50 (μM)
3kSW62012.5
4aSW6206.9

The mechanism by which these compounds exert their antitumor effects often involves inducing apoptosis in cancer cells. Cell-cycle analyses indicated that the most potent derivatives caused concentration-dependent apoptosis in SW620 cells .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups tends to enhance cytotoxicity against tumor cells .

Case Studies

Several studies have explored the biological activities of pyrido[2,3-d]pyrimidine derivatives:

  • Study on Antiproliferative Effects : A comprehensive evaluation was conducted where multiple derivatives were tested against various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrimidine ring showed enhanced antiproliferative effects compared to unsubstituted analogs .
  • In Vivo Studies : In vivo studies demonstrated that selected derivatives could inhibit tumor growth in animal models, suggesting potential for further development into therapeutic agents .

Scientific Research Applications

Anti-Tumor Activity

Recent studies have demonstrated that derivatives of 7-amino pyrido[2,3-d]pyrimidine compounds exhibit notable anti-proliferative effects against various cancer cell lines. For instance, a series of N-3-substituted derivatives were synthesized and screened for their anti-cancer activity.

Case Study: Phenotypic Screening

A study conducted by researchers evaluated the anti-proliferative activities of several derivatives on five types of tumor cells using a cell-based phenotypic screening approach. The most potent compound from the series exhibited an IC50 value of 6.9 μM against human colon cancer SW620 cells, indicating strong anti-cancer potential. The study highlighted the importance of specific substituents in enhancing biological activity:

CompoundIC50 (μM)Cell Line
4a6.9SW620
3k12.5SW620
3m48A549
3n42HeLa

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold significantly influenced biological activity. For example:

  • The presence of a methoxy group at the C-5 position was crucial for maintaining anti-proliferative activity.
  • Removal or alteration of this group led to a marked decrease in potency.

These findings underscore the necessity for careful structural optimization in drug design.

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally analogous molecules:

Substituent Effects on Physical and Spectral Properties

Table 1: Substituent Variations and Key Properties

Compound Name (Substituent at 5-position) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) References
7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-... Not reported Not reported IR: 2216 cm⁻¹ (CN), 1718–1662 cm⁻¹ (CO); ¹H NMR: δ 3.08–3.39 (CH₃), 6.90–7.39 (Ar)
5-(4-Chlorophenyl) derivative Not reported 95% ¹H NMR: δ 3.13–3.39 (CH₃), 6.69–7.19 (Ar); IR: 2221 cm⁻¹ (CN)
5-(4-Fluorophenyl) derivative 229–232 92% ¹H NMR: δ 3.13–3.39 (CH₃), 6.90–7.19 (Ar); ¹³C NMR: δ 115.2 (CN)
5-(2-Nitrophenyl) derivative Not reported 85% IR: 3455–3354 cm⁻¹ (NH₂); ¹H NMR: δ 8.64 (ArH)
5-(2,4-Dimethylphenyl) derivative >300 85% IR: 2221 cm⁻¹ (CN); ¹H NMR: δ 2.35–2.40 (CH₃), 7.22–8.64 (Ar)


Key Observations:

  • Electron-Withdrawing Groups (EWGs): Derivatives with 4-fluorophenyl or 2-nitrophenyl substituents exhibit higher melting points (>220°C), attributed to enhanced intermolecular interactions (e.g., hydrogen bonding) .
  • Electron-Donating Groups (EDGs): The 3,4-dimethoxyphenyl group may improve solubility but reduce thermal stability compared to halogenated analogs .
  • Spectral Consistency: All derivatives show strong nitrile (CN) IR peaks near 2216–2221 cm⁻¹ and carbonyl (CO) stretches at 1659–1718 cm⁻¹, confirming structural homology .

Table 2: Reaction Conditions and Catalysts

Compound Catalyst/Solvent Reaction Time Yield (%) Reference
Target compound Nanocrystalline MgO/H₂O Not reported Not reported
5-(4-Fluorophenyl) derivative Bi(OTf)₃/DMF 10–15 min (microwave) 92%
5-(2-Nitrophenyl) derivative DMF (solvent) <30 min (microwave) 85%
5-(4-Chlorophenyl) derivative Mn₃O₄ nanoparticles Not reported 95%

Key Observations:

  • Microwave-Assisted Synthesis: Short reaction times (<30 min) and high yields (>85%) are achieved using microwave irradiation with DMF as a solvent .
  • Catalyst Efficiency: Bi(OTf)₃ and nanocrystalline MgO improve regioselectivity and reduce side reactions compared to traditional acid catalysts .
Structural and Crystallographic Insights
  • Coplanarity of Pyran Rings: The target compound’s pyran ring exhibits coplanarity, enhancing π-π stacking interactions, unlike non-planar analogs with bulkier substituents (e.g., 2-nitrophenyl) .
  • Hydrogen Bonding: Unconventional C–H···O/N interactions in the crystal lattice improve thermal stability, as seen in 5-(2-nitrophenyl) derivatives .

Preparation Methods

One-Pot Condensation with Bi(OTf)₃ Catalysis

In this method, equimolar quantities of 6-amino-1,3-dimethyluracil, malononitrile, and 3,4-dimethoxybenzaldehyde are refluxed in ethanol with 10 mol% Bi(OTf)₃. The reaction proceeds via Knoevenagel condensation followed by cyclization, achieving completion within 4–7 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) affords the product in yields exceeding 60%.

Key Reaction Parameters

ParameterValue
CatalystBi(OTf)₃ (10 mol%)
SolventEthanol
Temperature80°C (reflux)
Time4–7 hours
Yield60–65%

Phase-Transfer Catalyzed Synthesis

A modified approach utilizes TEBAC in ethylene glycol or water to enhance reactivity under milder conditions. For example, 6-amino-1-methyluracil, malononitrile, and 3,4-dimethoxybenzaldehyde are stirred at 100°C in water with TEBAC (1.5 wt%). This method reduces side reactions, yielding 57–62% product after recrystallization from dimethylformamide (DMF).

N-Alkylation and Functionalization

Post-cyclization alkylation at the N-3 position is critical for introducing the 1,3-dimethyl groups. Potassium carbonate in DMF facilitates this step at 60°C, with methyl iodide or dimethyl sulfate as alkylating agents. Room-temperature alkylation is feasible for sterically hindered substrates, though yields decrease marginally (40–50%).

Optimization of Alkylation Conditions

Comparative studies reveal that DMF outperforms acetonitrile and tetrahydrofuran in solubilizing intermediates. A representative procedure involves:

  • Dissolving the cyclized intermediate (1 mmol) in DMF (5 mL).

  • Adding K₂CO₃ (2 mmol) and methyl iodide (1.2 mmol).

  • Stirring at 60°C for 12 hours.

  • Quenching with ice water and extracting with dichloromethane.

Purification by column chromatography (ethyl acetate/hexane) yields 70–75% pure product.

Spectroscopic Characterization

Structural validation relies on FTIR, NMR, and mass spectrometry. Distinctive spectroscopic features include:

FTIR Analysis

  • Amino group : Broad absorption at 3300–3210 cm⁻¹.

  • Nitrile stretch : Sharp peak at 2200 cm⁻¹.

  • Carbonyl vibrations : Bands at 1716 cm⁻¹ (C=O) and 1651 cm⁻¹ (C=N).

NMR Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 3.35 (s, 3H, N-CH₃), 3.79 (s, 3H, OCH₃), 4.47 (s, 2H, CH₂), 7.41 (d, J = 2.4 Hz, aromatic H).

  • ¹³C NMR : δ 162.1 (C=O), 155.6 (C=N), 117.2 (CN), 56.1 (OCH₃).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodCatalystSolventTemperatureTime (h)Yield (%)Purification
Bi(OTf)₃ catalysisBi(OTf)₃Ethanol80°C4–760–65Column chromatography
TEBAC-mediatedTEBACWater100°C20–2457–62Recrystallization
Room-temperatureK₂CO₃DMF25°C4840–50Extraction

Bi(OTf)₃ offers superior efficiency, while TEBAC-based methods excel in scalability. Room-temperature alkylation sacrifices yield for compatibility with heat-sensitive substrates.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or hydrolysis of the nitrile group, are minimized by:

  • Strict stoichiometric control of alkylating agents.

  • Use of anhydrous solvents and inert atmospheres.

Low Solubility

Recalcitrant intermediates are solubilized via:

  • High-boiling solvents (e.g., ethylene glycol).

  • Phase-transfer catalysts to enhance interfacial reactivity .

Q & A

Q. What are the critical factors influencing yield in multi-step syntheses of this compound?

  • Yield Determinants :
  • Step Efficiency : Intermediate purification (e.g., column chromatography) between steps prevents cumulative impurities.
  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce reaction rates; elevated temperatures (120°C) may counteract this .

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